1-Hexadecanethiol
Overview
Description
1-Hexadecanethiol, also known as hexadecane-1-thiol, is a chemical compound belonging to the group of thiols. Its chemical formula is C₁₆H₃₄S, and it is characterized by a long hydrocarbon chain terminated with a thiol group (-SH). This compound is a colorless liquid with a distinct, unpleasant odor and is practically insoluble in water .
Biochemical Analysis
Biochemical Properties
1-Hexadecanethiol plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces. The thiol group in this compound has a high affinity for metals such as gold, silver, and copper, leading to the spontaneous formation of highly ordered monolayers . These SAMs are utilized in various biochemical applications, including biosensors and surface modifications. The interaction between this compound and metal surfaces is primarily driven by the formation of strong covalent bonds between the sulfur atom of the thiol group and the metal atoms .
Cellular Effects
This compound influences various cellular processes, particularly in the context of nanoparticle synthesis and surface modifications. When used in the production of nanoparticles, this compound can affect cell function by altering cell signaling pathways and gene expression . The hydrophobic nature of the compound can also impact cellular metabolism by modifying the interactions between cells and their surrounding environment. Additionally, this compound has been shown to influence cell adhesion and proliferation, making it a valuable tool in cell culture studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with metal surfaces. This interaction leads to the creation of self-assembled monolayers that can modify the surface properties of the metal . The thiol group in this compound can also participate in enzyme inhibition or activation by binding to the active sites of enzymes, thereby altering their activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade upon exposure to strong oxidizing agents and acids . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of nanoparticle synthesis and surface modifications . The stability of the self-assembled monolayers formed by this compound is also a critical factor in its long-term effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study its biochemical properties without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including irritation of the skin, eyes, and respiratory system . It is essential to determine the appropriate dosage to avoid any toxic or adverse effects in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound can interact with enzymes and cofactors involved in the synthesis and degradation of lipids . Additionally, this compound can affect metabolic flux by altering the levels of metabolites in the cell . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane dynamics and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature facilitates its incorporation into lipid membranes, where it can accumulate and exert its effects . The distribution of this compound within cells is influenced by its affinity for specific cellular compartments and organelles .
Subcellular Localization
This compound is primarily localized in the lipid membranes of cells due to its hydrophobic nature . The compound can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein folding and trafficking . The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications .
Preparation Methods
1-Hexadecanethiol can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromohexadecane with thiourea, followed by hydrolysis to yield this compound . The reaction conditions typically include heating the mixture under reflux and subsequent purification steps to isolate the desired product.
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Hexadecanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form alkanes, although this reaction is less common.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields disulfides, while substitution with alkyl halides produces thioethers .
Scientific Research Applications
1-Hexadecanethiol has a wide range of applications in scientific research:
Chemistry: It is used to create self-assembled monolayers (SAMs) on metal surfaces, particularly gold. .
Biology: The compound is employed in the functionalization of nanoparticles, which are used in various biological assays and imaging techniques
Medicine: This compound-functionalized nanoparticles are explored for drug delivery systems and diagnostic applications
Industry: It is used in the production of hydrophobic coatings and as a stabilizer for certain types of polymers
Mechanism of Action
The primary mechanism of action of 1-hexadecanethiol involves the formation of self-assembled monolayers (SAMs) on metal surfaces. The thiol group has a high affinity for metals like gold, leading to the spontaneous formation of a highly ordered layer. This layer significantly alters the surface properties, making it hydrophobic and reducing surface tension .
Comparison with Similar Compounds
1-Hexadecanethiol can be compared with other alkanethiols, such as:
1-Dodecanethiol (C₁₂H₂₆S): Similar in structure but with a shorter hydrocarbon chain. It forms SAMs with different packing densities and surface properties.
1-Octadecanethiol (C₁₈H₃₈S): Has a longer hydrocarbon chain, resulting in more stable and tightly packed SAMs.
1-Decanethiol (C₁₀H₂₂S): Another shorter-chain alkanethiol, used in similar applications but with different surface characteristics
This compound is unique due to its specific chain length, which provides a balance between stability and flexibility in SAM formation. This makes it particularly useful in applications requiring precise control over surface properties .
Properties
IUPAC Name |
hexadecane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTRWBYBJVGVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3[CH2]15SH, Array, C16H34S | |
Record name | 1-HEXADECANETHIOL | |
Source | CAMEO Chemicals | |
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Record name | 1-HEXADECANETHIOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6062709 | |
Record name | 1-Hexadecanethiol | |
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Molecular Weight |
258.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-hexadecanethiol appears as colorless liquid or white solid (below 19 °C) with a strong unpleasant odor. Density (as liquid at 25 °C): 0.83 g/cm3., Colorless liquid or solid (below 64-68 degrees F) with a strong odor; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid or solid (below 64-68 °F) with a strong odor. | |
Record name | 1-HEXADECANETHIOL | |
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Record name | 1-Hexadecanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0318.html | |
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Flash Point |
215 °F (NIOSH, 2023), Flash point =102 °C, 135 °C o.c., 215 °F | |
Record name | 1-HEXADECANETHIOL | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
Record name | 1-HEXADECANETHIOL | |
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Density |
0.85 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.85 | |
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Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Vapor Density |
Relative vapor density (air = 1): 8.9 | |
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Vapor Pressure |
0.1 mmHg (NIOSH, 2023), 0.1 [mmHg], Vapor pressure, Pa at 20 °C: 10, 0.1 mmHg | |
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CAS No. |
2917-26-2, 22208-70-4 | |
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Melting Point |
64 to 68 °F (NIOSH, 2023), 18 °C, 64-68 °F | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does 1-hexadecanethiol interact with gold surfaces?
A1: this compound forms strong sulfur-gold bonds with gold surfaces through a process called chemisorption. [, , , , ] This leads to the formation of well-ordered, densely packed monolayers.
Q2: What are the downstream effects of this compound SAM formation on gold surfaces?
A2: The formation of this compound SAMs significantly alters the surface properties of gold. This includes changes in wettability [, ], tribology [], and electrochemical properties. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C16H34S, and its molecular weight is 258.5 g/mol.
Q4: Which spectroscopic techniques are useful for characterizing this compound SAMs?
A4: Several spectroscopic techniques are useful for characterizing this compound SAMs, including X-ray photoelectron spectroscopy (XPS) [, , ], atomic force microscopy (AFM) [, , ], ellipsometry [], and contact angle measurements. [, , ]
Q5: What is the stability of this compound SAMs under different conditions?
A5: The stability of this compound SAMs is affected by factors such as temperature [, ], pH [], and exposure to solvents. [, ] Generally, these SAMs are stable under ambient conditions, but their stability decreases at elevated temperatures and in the presence of aggressive solvents.
Q6: Are there ways to improve the stability of this compound SAMs?
A6: Yes, the stability of this compound SAMs can be enhanced by using mixed SAMs with molecules possessing stronger binding affinities to the substrate. [, ]
Q7: Have computational methods been used to study this compound SAMs?
A7: Yes, molecular dynamics (MD) simulations have been employed to study various aspects of this compound SAMs, including their structure, stability, and mechanical properties. [, , ]
Q8: How does the chain length of alkanethiols affect their SAM formation and properties?
A8: The chain length of alkanethiols significantly influences their SAM properties. Longer chain lengths, like in this compound, generally lead to denser, more ordered, and more hydrophobic SAMs compared to shorter chain alkanethiols. [, , ]
Q9: How does the terminal group of the alkanethiol influence SAM properties?
A9: The terminal group plays a crucial role in determining the surface properties of the SAM. For instance, a methyl-terminated thiol like this compound creates a hydrophobic surface, while a carboxylic acid-terminated thiol would result in a hydrophilic surface. [, ]
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